This compound (CAS 25339-17-7), also known as isodecyl alcohol, is a branched-chain primary alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol [1].
Key Physical and Chemical Properties:
| Property | Value |
|---|---|
| Appearance | Colorless liquid with a mild alcohol odor [1] |
| Boiling Point | 220 °C [1] |
| Melting Point | 7 °C [1] |
| Density | 0.841 g/cm³ [1] |
| Refractive Index | n20/D 1.440 [1] |
| Log Kow | 3.71 (calculated) [2] |
| Water Solubility | 151.8 mg/L (calculated) [2] |
This compound's utility spans from large-scale industrial manufacturing to precise laboratory research, valued for its solvency and chemical properties.
Industrial Applications and Market Data The global market for this compound is growing, driven by its use in various sectors. The table below summarizes key market data and primary applications [3] [4] [5]:
| Aspect | Details |
|---|---|
| Market Size (2023/2024) | USD 345 million to USD 4.92 billion (varies by report scope) [3] [4] |
| Projected Market Size (2032/2033) | USD 450 million to USD 21.31 billion [3] [5] |
| Growth Rate (CAGR) | Approximately 4.2% to 4.5% [4] [5] |
| Primary Industrial Uses | Surfactants, Plasticizers, Lubricants, Personal Care & Cosmetics [3] [4] [5] |
Pharmaceutical and Analytical Research In scientific research, this compound serves specific, high-purity purposes:
Specialized Biochemical and Environmental Research Research studies demonstrate specialized applications for this compound:
A 2020 study provided a detailed mechanistic insight into a P450 monooxygenase (SrrO) in Streptomyces rochei, using synthetic 6'-deoxo-SRB1 as a key experimental substrate [7]. The experimental workflow can be summarized as follows:
Experimental workflow for elucidating SrrO function
Key Experimental Findings:
For researchers, this compound presents two primary facets:
Industrial production of this compound primarily relies on two major processes: the Oxo Process and the Ziegler Process. The table below summarizes their key characteristics.
| Process Name | Feedstock | Key Reaction Steps | Final Product Description |
|---|
| Oxo Process [1] [2] | C9 olefins (Nonenes) [1] | 1. Reaction of nonenes with CO + H₂ (hydroformylation) [1] 2. Hydrogenation of resulting aldehydes [1] | A mixture of branched C10 alcohols, primarily trimethyl-1-heptanols and dimethyl-1-octanols [1]. | | Ziegler Process [1] [3] | Trialkylaluminum compounds [1] | Oxidation of trialkylaluminum compounds [1]. | A mixture of alcohols [1]. |
The following diagram illustrates the general workflow of the Oxo Process, which is a dominant industrial method for this compound production.
Industrial production workflow for this compound via the Oxo Process.
A Chinese patent (CN1762942A) details a preparation method for isodecyl alcohol. The described synthesis involves a multi-step procedure to produce 8-methylnonan-1-ol, a specific isomer of this compound [4].
The synthesis begins with methyl acetoacetate and proceeds through key steps of halogenation and hydrolysis to form the final product [4]. The workflow is outlined below.
Laboratory-scale synthesis workflow for a specific this compound isomer from a patent [4].
Key Experimental Details from the Patent [4]:
This compound is a versatile chemical with several industrial and research applications:
Safety Notes: this compound is generally stable but can attack some plastics. It is classified as an irritant and can cause skin and eye irritation [1].
The following tables summarize the key physicochemical properties of isodecanol. Please note that some data points were not available in the search results.
Table 1: Solubility Profile of this compound
| Property | Value / Description | Notes / Conditions |
|---|---|---|
| Water Solubility | Insoluble [1] [2] | Appears as a colorless liquid that floats on water [2]. |
| Solubility in Organic Solvents | Soluble (sparingly in Benzene, slightly in Chloroform) [2] | - |
| Log P (Partition Coefficient) | 3.740 (estimated) [2] | Indicates high lipophilicity. |
Table 2: Stability and Key Physical Properties
| Property | Value / Description | Notes / Conditions |
|---|---|---|
| Storage Temperature | Refrigerator [2] | - |
| Boiling Point | 215-225 °C [2] | - |
| Melting Point | -60 °C [2] | - |
| Density | 0.838 g/mL [2] | At 20 °C. |
| Flash Point | 95 °C [2] | - |
| Reactivity | Attacks plastics [2]. | Can form explosive mixtures with strong oxidizers like hydrogen peroxide [2]. |
For a researcher, characterizing a compound like this compound involves a logical sequence of experiments. The diagram below outlines a proposed high-level workflow.
Proposed workflow for characterizing this compound properties.
For drug development professionals, it is critical to note that this compound is hazardous to aquatic life with long-lasting effects and is classified as a moderately hazardous chemical [1]. It can cause eye irritation and is harmful if swallowed [2].
| Region | Market Size (2024) | Projected Market Size (2032) | CAGR (2025-2032) | Key Driving Factors |
|---|---|---|---|---|
| Global | USD 4.92 Billion [1] | USD 21.31 Billion [1] | 4.40% [1] | Demand from personal care, lubricants, and surfactant industries [1] |
| Asia-Pacific | 39.31% market share (2024) [1] | - | - | Rapid urbanization, industrialization, adoption of high-performance chemicals [1] |
| North America | - | - | 9.24% [1] | Industrial automation, demand for high-performance chemical intermediates [1] |
Leading companies in the isodecanol market are compared below based on their focus and strengths [2]:
| Company | Strength / Strategic Focus |
|---|---|
| BASF SE | Product portfolio expansion, sustainable production (bio-based oxo alcohols), global presence [2] [1] |
| Shell Chemicals | Extensive distribution networks, consistent product quality [2] |
| Eastman Chemical Company | Eco-friendly processes, sustainable sourcing [2] |
| Ineos Oxide | High-purity this compound for specialty applications [2] |
| Sasol | Strategic acquisitions, diverse product portfolio [2] [3] |
| Evonik Industries AG | Investment in sustainable solutions (bio-based oxo alcohols) [1] |
| Regional Players (Asia) | LG Chem, Jiangsu Sopo Chemical: Competitive pricing, regional logistics advantages [2] |
While this compound's primary use is industrial, it has a specialized application in scientific research for extracting boron from salt lake brines, which is critical for various electronic and industrial uses [4]. Here is a detailed methodology for this process:
1. Experimental Workflow The following diagram outlines the key stages in the boron recovery process using this compound [4]:
Workflow for boron recovery from brine using this compound solvent extraction [4]
2. Materials and Reagents
3. Optimized Procedure [4]
Extraction:
Multi-Stage Counter-Current Extraction:
Stripping:
The this compound market can be broken down by product type and application, which highlights its diverse uses:
A major trend is the industry's shift towards bio-based and sustainable production. Leading companies are investing in bio-based feedstocks and green chemistry principles to reduce their carbon footprint, aligning with global environmental goals [1].
The this compound market is on a steady growth path, serving vital roles in multiple industries. For researchers, its well-defined application in boron recovery showcases a practical, efficient, and scalable methodology. The increasing focus on sustainability is also shaping the future strategies of key market players.
A robust HPLC method involves identifying a compound by its retention time and quantifying it using a calibration curve [1].
The general procedure for establishing an HPLC method is outlined below.
While a direct method for isodecanol is not available, an established LC-MS/MS protocol for dodecanol (C12OH) and its ethoxylates provides a excellent template [2]. This compound shares similar hydrophobic properties, making this method highly relevant. The key challenge is that these alcohols lack a chromophore for sensitive UV detection, so a derivatization step is used.
1. Sample Derivatization
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions The following table summarizes the key parameters used for the separation and detection of dodecanol derivatives [2].
| Parameter | Specification |
|---|---|
| Analytical Column | C18 (Octadecylsilica) |
| Separation Mode | Reversed-Phase |
| Elution Method | Gradient |
| Mobile Phase | Mixture of ethyl acetate and acetonitrile (5 mM ammonium acetate) |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
When adapting the above protocol or developing a new one for this compound, consider the following:
The journey to a robust method involves iterative testing. Here is a workflow to systematically address common issues.
I hope these detailed application notes provide a solid foundation for your work in developing an HPLC method for this compound.
The table below summarizes the key chemical properties and market information for this compound found in the search results. This data can serve as a foundational reference in your work.
| Property | Value / Information | Source |
|---|---|---|
| CAS Number | 25339-17-7 [1] | |
| Molecular Formula | C10H22O [1] | |
| Molecular Weight | 158.28 g/mol [1] | |
| Boiling Point | 215-225 °C [1] | |
| Density | 0.838 g/mL at 20 °C [1] | |
| Refractive Index | n20/D 1.440 [1] | |
| Flash Point | 95 °C [1] | |
| Form | Colorless liquid [1] | |
| Common Uses | Component for anti-wear lubricating oil; antifoaming agent in textile processing [1] | |
| Key Market Players | BASF, Sasol, Evonik, Jarchem Industries, New Japan Chemical [2] [3] |
The search results highlight a gap in publicly available, detailed analytical protocols for this compound. To build your application notes, you will likely need to consult more specialized sources. Here is a suggested pathway:
To help conceptualize the overall workflow for developing and validating an analytical method, the following diagram outlines the key stages:
This compound (C₁₀H₂₁OH), a branched-chain fatty alcohol, represents a versatile chemical intermediate with significant utility in organic synthesis and industrial applications. This high-purity fatty alcohol is characterized by its excellent solvent properties and biodegradability, making it increasingly valuable in sustainable chemical processes. The molecular structure, featuring a primary alcohol group attached to a decyl chain with branching, imparts unique physicochemical properties including low volatility, thermal stability, and amphiphilic character.
The commercial significance of this compound continues to grow, with market projections estimating growth from USD 500 million in 2024 to approximately USD 750 million by 2033, reflecting a compound annual growth rate (CAGR) of 5.0%. This growth trajectory is largely driven by increasing demand across multiple industrial sectors and the compound's alignment with green chemistry principles. Industrial production typically occurs through catalytic hydrogenation of fatty acids or esters derived from both petrochemical and renewable resources, with ongoing research focused on bio-based production methodologies to enhance sustainability profiles.
This compound serves as a versatile chemical intermediate across diverse industrial sectors, valued particularly for its solvent capabilities, surface activity, and chemical functionality. Its molecular structure allows it to function effectively as an emulsifier, thickener, and stabilizer in various formulations. The compound's low toxicity and biodegradability profile further enhance its appeal in applications subject to increasing environmental regulations and consumer demand for sustainable products.
Table: Industrial Applications of this compound
| Application Sector | Specific Uses | Functional Role | Key Benefits |
|---|---|---|---|
| Personal Care & Cosmetics | Skincare products, hair care formulations, emollients | Solvent, emollient, texture enhancer | Improves skin feel, enhances product stability, low toxicity |
| Nuclear Waste Processing | Technetium extraction from acidic medium, crown ether solvent systems | Phase modifier, diluent component | Prevents third-phase formation, improves extraction efficiency |
| Polymer & Resin Chemistry | Plasticizers, vinyl polymers, adsorption resin preparation | Monomer, impregnation solvent | Enhances flexibility, prevents extractant leaching |
| Surfactant Production | Detergents, cleaning agents, emulsifiers | Surfactant precursor, hydrophobe | Biodegradability, excellent surface tension reduction |
| Pharmaceuticals | Topical formulations, excipients | Solvent, penetration enhancer | High purity standards, safety in dermal applications |
| Industrial Formulations | Lubricants, paints, coatings | Solvent, additive, lubricity agent | High flash point, better flow and leveling properties |
The nuclear industry has developed specialized applications for this compound, particularly in solvent extraction processes for radioactive element separation. Research demonstrates its effectiveness as a phase modifier in combination with n-dodecane for technetium extraction from acidic media using dicyclohexano-18-crown-6 (DCH18C6) as the extractant. This system achieves efficient technetium recovery with approximately 99% stripping efficiency using plain demineralized water, highlighting the practical advantages of this compound in challenging separation protocols [1].
In polymer science, this compound facilitates the preparation of specialized adsorption resins for nuclear waste treatment. The compound serves as a critical component in vacuum infusion processes where extractants are loaded onto porous resin matrices. The optimal volumetric ratio of this compound to n-dodecane (typically 1:3.5 to 1:4.5) significantly enhances resin stability and adsorption performance under high-acidity conditions, demonstrating the compound's utility in advanced material design [2].
Principle: This protocol utilizes dicyclohexano-18-crown-6 (DCH18C6) as a selective extractant for technetium present as pertechnetate ion (TcO₄⁻) in nitric acid medium. This compound functions as a phase modifier in combination with n-dodecane to prevent third-phase formation and improve extraction efficiency [1].
Table: Reagents and Equipment for Technetium Extraction Protocol
| Component | Specifications | Purpose |
|---|---|---|
| Extractant Solution | 0.4 M DCH18C6 in 50% IDA/n-DD (v/v) | Primary extraction medium |
| Aqueous Feed | 99Tc in 4.0 M HNO₃ | Source solution containing technetium |
| Stripping Solution | Demineralized (DM) water | Back-extraction of technetium |
| Mixing Equipment | Mechanical shaker or vortex mixer | Phase contact and equilibration |
| Separation Equipment | Centrifuge (optional) | Phase separation |
| Detection Method | Gamma counter or LC-MS | Technetium quantification |
Step-by-Step Procedure:
Solvent Preparation: Prepare the organic phase by dissolving 0.4 M DCH18C6 in a mixture of this compound and n-dodecane at a 1:1 volume ratio. Ensure complete dissolution to obtain a clear, homogeneous solution.
Equilibration: Combine equal volumes (typically 5-10 mL each) of the organic phase and aqueous feed solution (containing 99Tc in 4.0 M HNO₃) in a suitable container. Mechanically shake the biphasic system for approximately 30 minutes at ambient temperature (25±2°C) to reach extraction equilibrium.
Phase Separation: Allow the phases to separate fully after equilibration. Centrifugation at 2000 rpm for 5 minutes may be employed if emulsion formation occurs.
Analysis: Sample both phases for technetium quantification using appropriate analytical methods (gamma counting for radioactive 99Tc or mass spectrometry for stable technetium).
Stripping: Contact the Tc-loaded organic phase with an equal volume of demineralized water. Shake for 20 minutes to back-extract technetium into the aqueous phase.
Efficiency Calculation: Determine extraction and stripping efficiencies using the following relationships:
Technical Notes:
Principle: This general protocol outlines the use of this compound as a solvent medium or reactant in chemical synthesis, particularly in esterification, etherification, and as a component in specialized reaction mixtures [3] [2].
Table: Reaction Setup Parameters for General Synthesis Protocol
| Parameter | Conditions | Alternatives |
|---|---|---|
| Temperature Range | 50-85°C | Depending on reaction requirements |
| Mixing | Mechanical stirring (300-600 rpm) | Magnetic stirring for small scales |
| Atmosphere | Inert gas (N₂ or Ar) for sensitive reactions | Air for non-sensitive transformations |
| Reaction Vessel | Round-bottom flask with condenser | Sealed reactor for volatile components |
| Monitoring | TLC, GC, or HPLC | Reaction progress by analytical method |
Step-by-Step Procedure:
System Setup: Charge the reaction vessel with this compound (as solvent or reactant) and other reagents according to stoichiometric requirements.
Inert Atmosphere: Purge the system with inert gas (nitrogen or argon) for oxygen-sensitive reactions, maintaining a slight positive pressure throughout the process.
Reaction Initiation: Gradually raise the temperature to the desired set point while maintaining efficient agitation. For exothermic reactions, implement controlled addition of reagents and cooling capacity.
Progress Monitoring: Periodically sample the reaction mixture for analytical determination of conversion and selectivity. Adjust reaction parameters as needed based on real-time data.
Reaction Termination: Once target conversion is achieved, cool the reaction mixture to ambient temperature and proceed with isolation procedures.
Product Isolation: Employ appropriate separation techniques such as extraction, distillation, or crystallization to isolate the desired product.
Purification: Further purify the crude product using techniques such as column chromatography, recrystallization, or fractional distillation based on the product characteristics.
Characterization: Confirm product identity and purity through spectroscopic methods (NMR, IR, MS) and chromatographic analysis.
Technical Notes:
Diagram 1: Experimental workflow for technetium extraction using this compound-based system
Storage and Stability: this compound should be stored in tightly sealed containers under an inert atmosphere to prevent moisture absorption and oxidation. Recommended storage temperatures range from 15°C to 25°C in well-ventilated areas constructed from compatible materials including stainless steel, glass, or approved plastics. Containers should be grounded to prevent static charge accumulation, particularly during transfer operations.
Safety Profile: this compound demonstrates low acute toxicity (typical LD₅₀ > 2000 mg/kg orally) but may cause mild eye and skin irritation upon prolonged exposure. Engineering controls should include adequate ventilation and process enclosures. Personnel protection should incorporate chemical-resistant gloves (nitrile or neoprene), safety goggles, and protective clothing to minimize dermal contact. In case of significant exposure, immediately remove contaminated clothing and thoroughly wash affected areas with soap and water.
Regulatory Compliance: Industrial use of this compound must adhere to appropriate regional regulations including EPA standards in North America and REACH requirements in Europe. The compound is generally regarded as readily biodegradable and presents low environmental persistence, though standard precautions against soil and watercourse release should be maintained. For pharmaceutical and personal care applications, compliance with relevant purity specifications and current Good Manufacturing Practices (cGMP) is essential.
Environmental Considerations: While this compound exhibits favorable biodegradability profiles, spill containment procedures should include absorption with inert material and collection in appropriate containers for disposal. Waste streams containing this compound should be managed according to local regulations, with incineration being the preferred disposal method for concentrated wastes.
This compound represents a versatile chemical intermediate with demonstrated utility across diverse synthetic and industrial applications. Its value in organic synthesis derives from favorable physicochemical properties, including thermal stability, controlled polarity, and molecular structure that enables both reactivity and solvation functionality. The documented protocols highlight specific implementations in challenging separation systems, particularly nuclear waste processing, where its performance as a phase modifier significantly enhances process efficiency.
Future research directions will likely focus on expanding sustainable production methodologies for this compound, particularly bio-based routes employing renewable feedstocks. Additional investigation is warranted to explore novel applications in advanced material science, including functional polymers, nanocomposites, and specialized extraction systems. The continuing evolution of this compound chemistry aligns with broader trends toward green chemistry principles and sustainable technological development across the chemical industry.
The utility of isodecanol in formulations stems from its specific chemical and physical characteristics, summarized below [1].
| Property | Value / Description |
|---|---|
| CAS Number | 25339-17-7 |
| Molecular Formula | C10H22O |
| Molecular Weight | 158.28 g/mol |
| Structure | Mixture of branched isomers (e.g., 8-methylnonan-1-ol) |
| Boiling Point | 215 - 225 °C |
| Density | 0.838 g/mL at 20 °C |
| Flash Point | 95 °C |
| Appearance | Colorless liquid |
This compound is a primary feedstock for producing phthalate and trimellitate ester plasticizers, which are critical for flexible PVC in wires, cables, and synthetic leathers [2] [3]. Its branched structure imparts several advantages:
The following workflow outlines the development process for a plasticizer formulation using this compound:
This protocol outlines a general method for synthesizing phthalate esters, adaptable for this compound [2] [4].
In lubricants, esters derived from this compound serve as high-performance base oils or components in synthetic engine oils, compressor oils, and biodegradable lubricants [5] [3]. Key benefits include:
The development pathway for a lubricant formulation is as follows:
This protocol is based on a patent for biodegradable lubricants using heavy esters [5].
Isodecanol is a branched-chain alcohol used in various industries, including cosmetics, personal care, and lubricants [1] [2] [3]. In a Quality Control (QC) laboratory, confirming the identity and purity of raw materials and monitoring for impurities is critical.
The following protocol is adapted from an application for the analysis of Isodecanoic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [4]. This can serve as a foundational guide, as the analytical principles for related compounds are often similar.
Disclaimer: This method has not been validated for this compound. You must perform a full method validation for your specific application, assessing parameters like specificity, accuracy, precision, and limits of detection and quantification.
The table below summarizes the core parameters for the HPLC method.
| Parameter | Specification |
|---|---|
| Analyte | Isodecanoic acid [4] |
| Column | Newcrom R1 (C18 with low silanol activity) [4] |
| Column Type | Reversed-Phase (RP) [4] |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid [4] |
| MS-compatible MP | Replace Phosphoric Acid with Formic Acid [4] |
| Particle Size | 3 µm particles available for UPLC [4] |
| Method Scalability | Scalable to preparative LC for impurity isolation [4] |
Sample Preparation:
Instrumentation and Conditions:
Execution and System Suitability:
The workflow for the sample analysis process is outlined below:
For trace analysis, the initial method will likely require optimization and rigorous testing. The following diagram illustrates the key parameters to investigate:
This compound (C₁₀H₂₁OH) is a branched-chain aliphatic alcohol that serves as a critical phase modifier in solvent extraction systems for rare earth elements (REEs). Its unique molecular structure, featuring both a hydrophobic alkyl chain and a polar hydroxyl group, enables it to prevent third-phase formation in industrial REE extraction processes. The growing importance of REEs in modern technologies—including electric vehicles, permanent magnets, and renewable energy systems—has intensified the need for efficient separation methodologies. As western countries scramble to establish domestic REE supply chains independent of Chinese dominance, optimized extraction protocols using reagents like this compound have become increasingly valuable [1].
The fundamental challenge in REE solvent extraction arises from the tendency of extractant molecules like diglycolamides and organophosphorus compounds to form reverse micelles in non-polar diluents. These micelles undergo uncontrolled aggregation when loaded with metal ions, leading to phase instability that compromises extraction efficiency. This compound addresses this issue through its amphiphilic nature, which modifies the aggregate interfaces and enhances solvation of polar species in the organic phase [2]. This application note provides comprehensive experimental protocols and technical data to facilitate the implementation of this compound in REE extraction systems.
Table 1: Physical and chemical properties of this compound relevant to REE extraction
| Property | Specification | Significance in REE Extraction |
|---|---|---|
| Molecular Formula | C₁₀H₂₁OH | Determines amphiphilic character |
| Molecular Weight | 158.28 g/mol | Affects organic phase density and viscosity |
| Branching Structure | Highly branched decanol isomer | Prevents crystalline formation; enhances solubility in aliphatic diluents |
| Aqueous Solubility | Low (approximately 0.1 g/L at 20°C) | Minimizes reagent loss to aqueous phase |
| Viscosity | Moderate (approximately 15-20 cP at 20°C) | Balances organic phase flow properties without excessive thickening |
| Boiling Point | 210-220°C | Provides adequate thermal stability for extraction processes |
| Polar Group | Hydroxyl (-OH) | Participates in hydrogen bonding; modifies reverse micelle interfaces |
This compound functions through multiple molecular mechanisms that collectively enhance REE extraction efficiency:
Third Phase Prevention: The hydroxyl group of this compound incorporates into the reverse micellar structures formed by extractants like TEHDGA (tetra-bis(2-ethylhexyl)diglycolamide) in n-dodecane. This incorporation increases the hydrophilic-lipophilic balance at the aggregate interface, enhancing compatibility with the non-polar diluent and preventing phase separation [2]. Experimental studies demonstrate that 5-15% (v/v) this compound increases the limiting organic concentration (LOC) for neodymium(III) from nitric acid medium by up to 40%.
Aggregate Size Modulation: Dynamic light scattering studies reveal that this compound reduces the average hydrodynamic diameter of reverse micelles in loaded organic phases. Without this compound, aggregates can exceed 15 nm under high loading conditions, whereas systems modified with 10% this compound maintain aggregates below 8 nm, significantly reducing third-phase formation tendency [2].
Polar Core Modification: The amphiphilic nature of this compound allows it to partition at the interface between the polar core and hydrophobic shell of reverse micelles. This positioning facilitates better solvation of extracted metal complexes and reduces the inter-aggregate attraction that leads to phase instability.
Materials:
Procedure:
Calculate Required Volumes: Determine the appropriate volume of each component based on the final organic phase composition. A typical formulation for REE extraction contains:
Sequential Mixing:
Conditioning (If Required):
Quality Control:
Materials:
Extraction Protocol:
Phase Equilibration:
Contact and Mixing:
Phase Separation:
Loading Determination:
Table 2: Optimal extraction conditions for REE recovery using this compound-modified systems
| Parameter | Optimal Range | Effect of Variation |
|---|---|---|
| This compound Concentration | 5-15% (v/v) | Lower: Risk of third phase; Higher: Reduced REE loading capacity |
| Equilibrium pH | 1.5-2.0 (for PC88A) | Lower: Reduced REE extraction; Higher: Co-extraction of impurities |
| Extractant Concentration | 10-40% (v/v) | Varies with REE concentration in feed; requires optimization |
| Phase Contact Time | 10-15 minutes | Insufficient: Non-equilibrium; Excessive: Potential for emulsion |
| Temperature | 20-30°C | Higher temperatures may improve kinetics but reduce selectivity |
| O:A Ratio | 1:1 to 1:3 | Depends on REE concentration; McCabe-Thiele analysis recommended |
Materials:
Procedure:
Multi-Stage Stripping:
REE Concentration:
Organic Phase Regeneration:
Successful implementation of this compound in REE extraction requires careful optimization of several interdependent parameters:
Extractant-to-Modifier Ratio: The relative proportion of primary extractant to this compound critically impacts both extraction efficiency and phase stability. For TEHDGA systems, a molar ratio of 1:2 to 1:3 (extractant:this compound) typically provides optimal performance. Higher this compound concentrations may improve phase stability but can slightly reduce REE loading capacity due to competitive solvation [2].
Diluent Selection: While n-dodecane is commonly used in laboratory studies, industrial applications often employ kerosene as a more economical alternative. This compound demonstrates excellent compatibility with both diluents, though minor adjustments to concentration may be necessary when switching between diluents.
Temperature Control: Extraction and stripping operations should maintain temperatures between 20-30°C unless specific process requirements dictate otherwise. Elevated temperatures increase solubility but may negatively impact selectivity for heavy versus light REE separations.
Table 3: Troubleshooting guide for this compound-modified REE extraction systems
| Problem | Potential Causes | Solutions |
|---|---|---|
| Third Phase Formation | Insufficient this compound; Excessive metal loading; Inappropriate O:A ratio | Increase this compound concentration (up to 15%); Reduce organic phase loading; Optimize O:A ratio |
| Slow Phase Separation | Over-emulsification; Incorrect organic phase viscosity | Adjust mixing intensity; Evaluate diluent composition; Consider temperature adjustment |
| Reduced Extraction Efficiency | Extractant degradation; Incorrect pH; this compound interference | Verify extractant quality; Optimize equilibrium pH; Slightly reduce this compound concentration |
| Organic Phase Loss | Excessive entrainment; Solubility in aqueous phase | Improve settler design; Implement coalescers; Verify this compound concentration |
Diagram 1: Complete workflow for REE extraction using this compound as phase modifier, showing organic phase preparation, extraction, stripping, and recovery sections with key functional roles of this compound highlighted.
The implementation of this compound-modified extraction systems has demonstrated particular efficacy in several specific REE separation contexts:
Coal Fly Ash Processing: In the recovery of REEs from coal fly ash leachates containing 305 mg/L REE with high impurity concentrations (32.6 g/L), this compound-enabled systems achieved 94% recovery of heavy REEs and 86% recovery of light REEs using a two-stage solvent extraction approach with D2EHPA. The resulting products contained 13% HREE and 17.5% LREE mixed concentrates, demonstrating the selective separation capabilities of properly modified systems [4].
NiMH Battery Recycling: Spent nickel-metal hydride batteries represent a significant secondary resource for REEs, particularly neodymium, cerium, and lanthanum. Using 10% PC88A diluted in kerosene with this compound as phase modifier, researchers achieved efficient separation of REEs from base metals like copper, nickel, and cobalt at equilibrium pH 1.5 and O:A ratio of 1:1 [3].
High-Purity Separation Requirements: For applications requiring individual REE separation rather than mixed concentrates, this compound-modified systems provide the phase stability necessary for multi-stage counter-current extraction circuits. The consistent phase behavior reduces operational interruptions and improves product purity in separation sequences for adjacent REE pairs.
This compound has established itself as a critical component in solvent extraction systems for rare earth elements, primarily through its ability to prevent third-phase formation and enhance process reliability. The protocols outlined in this application note provide a foundation for implementing this compound-modified systems across various REE recovery contexts, from primary ores to secondary resources like electronic waste and industrial byproducts.
Future developments in this field will likely focus on optimized modifier blends that combine this compound with other phase modifiers to address specific challenges in REE separation. Additionally, as environmental regulations governing industrial solvent use become more stringent, the biodegradability and environmental impact of this compound and similar modifiers will receive increased attention. The ongoing expansion of REE refining projects outside China—with numerous facilities targeting 2025-2026 operational timelines—ensures that optimized extraction methodologies using this compound will remain highly relevant for establishing secure and efficient REE supply chains [1].
This compound (isodecyl alcohol) is a branched-chain C₁₀ alcohol that serves as a fundamental building block for non-ionic surfactants used in agricultural formulations. When ethoxylated, this compound transforms into isodecyl ethoxylate, a versatile adjuvant that enhances the performance of various pesticide products. These adjuvants function primarily by modifying spray solution properties and enhancing the absorption of active ingredients into target plants. The branched molecular structure of this compound provides favorable surfactant properties, including reduced surface tension and improved emulsification characteristics, making it particularly valuable in herbicide formulations where enhanced foliar penetration is critical for efficacy.
In agricultural research, this compound-based adjuvants have gained attention for their ability to improve herbicide performance across diverse application scenarios. As a pesticide adjuvant and synergist, ethoxylated isodecyl alcohol functions by hindering metabolic resistance in target weeds through inhibition of detoxification enzymes, thereby enhancing the bioactivity of companion herbicides [1]. Understanding the properties, applications, and methodological considerations for these adjuvants is essential for researchers developing more effective and sustainable crop protection strategies.
This compound and its ethoxylated derivatives exhibit specific chemical properties that make them valuable as agricultural adjuvants. The branched molecular structure contributes to favorable surfactant characteristics, while the ethoxylation degree can be modified to achieve specific performance attributes.
Table 1: Chemical Properties of this compound and Ethoxylated Isodecyl Alcohol
| Property | This compound | Ethoxylated Isodecyl Alcohol |
|---|---|---|
| CAS Number | 25339-17-7 [2] | 61827-42-7 [1] |
| Molecular Formula | C₁₀H₂₂O [2] | C₁₂H₂₆O₂ [1] |
| Molecular Weight | 158.28 g/mol [2] | 202.33 g/mol [1] |
| Appearance | Clear, colorless liquid [2] | Liquid (specific data not available) |
| Boiling Point | 210-225°C [2] | Not specified in sources |
| Solubility in Water | Low [2] | Varies with ethoxylation degree |
| Flash Point | 95-105°C [2] | Not specified in sources |
The regulatory status and safety aspects of this compound-based adjuvants present important considerations for research and development activities:
Regulatory Status: Ethoxylated isodecyl alcohol is not approved under EC Regulation 1107/2009 and is not listed in the EU pesticide database [1]. This regulatory status necessitates careful consideration for researchers developing agricultural products for certain markets.
Ecotoxicological Profile: Available ecotoxicological data indicates moderate concerns for aquatic organisms. Acute toxicity values for freshwater fish and aquatic invertebrates show LC/EC₅₀ values below 10 mg/L, classifying it as moderately toxic to aquatic life [1]. Mammalian toxicity studies in rats demonstrate an acute oral LD₅₀ of >2000 mg/kg, indicating low acute toxicity [1].
Hazard Classification: this compound is classified as a flammable liquid (GHS02) with additional hazard categories including health hazard (GHS08), irritant (GHS07), and environmental hazard (GHS09) [2]. Specific hazard statements include: "Flammable liquid and vapor; causes skin and eye irritation; may cause respiratory irritation; harmful to aquatic life with long lasting effects" [2].
Research has demonstrated that this compound-based adjuvants can significantly enhance herbicide efficacy, particularly when applied with sulfonylurea herbicides and synthetic auxins. Recent studies have investigated their performance compared to other adjuvant types under varying environmental conditions:
pH-Dependent Efficacy: Research on nicosulfuron + rimsulfuron + dicamba (N+R+D) herbicide mixtures demonstrated that standard adjuvant (S) containing ethoxylated isodecyl alcohol provided varying levels of weed control efficacy depending on spray solution pH: 66% at pH 4, 71% at pH 7, and 63% at pH 9 [3]. While this performance was consistent, it was generally outperformed by newer multicomponent adjuvants (TEST-1, TEST-2, TEST-3) across all pH conditions.
Comparative Performance: In the same study, ethoxylated isodecyl alcohol showed intermediate performance between methylated seed oil (MSO) and the tested multicomponent adjuvants. At pH 7, the standard adjuvant (S) containing ethoxylated isodecyl alcohol achieved 71% weed control efficacy, compared to 81% with MSO and 77-83% with the TEST adjuvants [3].
Potato Cultivation Applications: Research on potato cultivars demonstrated that herbicide mixtures containing metribuzin + rimsulfuron + isodecyl ethoxylated alcohol applied post-emergence (POST) provided effective weed control while maintaining crop selectivity when properly applied [4]. The study highlighted that phytotoxic effects on potato plants were generally transient, persisting for 14-28 days after treatment, with recovery dependent on cultivar genetics and environmental conditions.
The use of this compound-based adjuvants in tank-mixture applications has shown particular value for enhancing the performance of reduced herbicide rates, supporting efforts to minimize chemical inputs in agriculture:
Dose Reduction Potential: When used with appropriate adjuvants, herbicides can potentially be applied at significantly reduced doses while maintaining efficacy [5]. This compound-based adjuvants contribute to this effect by enhancing absorption and translocation of active ingredients.
Multicomponent Formulations: Research indicates that adjuvants combining multiple active components (oils, surfactants, buffering agents) generally provide broader performance enhancements than single-component adjuvants like standard ethoxylated isodecyl alcohol [3]. This suggests potential formulation improvement opportunities by incorporating this compound derivatives into more complex adjuvant systems.
Table 2: Efficacy of Herbicide Mixtures with Different Adjuvants Under Varying pH Conditions
| Adjuvant Type | Composition | Weed Control Efficacy (%) | Application Considerations | |-------------------|-----------------|------------------------------|--------------------------------| | | | pH 4 | pH 7 | pH 9 | | | Standard (S) | Ethoxylated isodecyl alcohol [3] | 66 | 71 | 63 | Moderate performance across pH range | | MSO | Rapeseed oil fatty methyl esters with surfactants and pH buffer [3] | 73 | 81 | 79 | Good performance, less pH-dependent | | TEST-1 | Rapeseed oil methyl esters with surfactants, buffering & anti-drift agents [3] | 68 | 83 | 76 | Enhanced performance at neutral pH | | TEST-2 | Similar to TEST-1 with different component ratios [3] | 81 | 82 | 80 | Consistently high performance across pH | | TEST-3 | Surfactants with sequestrant, humectant, and pH buffer [3] | 80 | 77 | 80 | Excellent performance at acidic/alkaline pH |
Standardized protocols for evaluating this compound-based adjuvants in laboratory settings provide critical data on their performance characteristics before field testing:
Purpose: To quantify the effect of this compound-based adjuvants on spray solution properties and droplet spread.
Procedure:
Data Interpretation: Effective adjuvants typically reduce surface tension to 30-35 mN/m and significantly increase spread area compared to water alone [1].
Purpose: To measure the enhancement of active ingredient uptake into plant tissues.
Procedure:
Key Parameters: Absorption rate constants, maximum penetration percentage, time to 50% absorption [3].
Greenhouse studies provide controlled environment data on adjuvant efficacy before field testing:
Diagram 1: Greenhouse evaluation workflow for this compound adjuvants
Plant Material Preparation:
Treatment Application:
Post-Treatment Monitoring:
Data Analysis:
Field research provides the most relevant data on adjuvant performance under realistic growing conditions:
Plot Configuration:
Treatment Structure:
Pre-Application Procedures:
Application Specifications:
Post-Application Assessments:
Research on the ecotoxicological profile of this compound-based adjuvants provides important information for environmental risk assessment:
Aquatic Organisms: Ethoxylated isodecyl alcohol demonstrates moderate toxicity to aquatic organisms, with acute 96-hour LC₅₀ values for freshwater fish <10 mg/L and acute 48-hour EC₅₀ values for aquatic invertebrates <10 mg/L [1]. These values necessitate precautions to prevent direct contamination of aquatic ecosystems.
Terrestrial Organisms: Mammalian toxicity studies indicate low acute oral toxicity (LD₅₀ >2000 mg/kg in rats) [1]. Data on terrestrial invertebrates such as earthworms and beneficial insects is limited in the available literature, representing a knowledge gap for comprehensive risk assessment.
Comparative Toxicity: Some research suggests that certain adjuvants may exhibit greater toxicity than the active ingredients they accompany [3], highlighting the importance of including adjuvant treatments as controls in toxicological studies.
The potential effects of this compound-based adjuvants on soil health and ecosystem functions represent an important consideration for sustainable use:
Soil Aggregate Stability: Research indicates that wetting agents, including isodecyl alcohol ethoxylate, can potentially reduce water stability of soil aggregates (WSA) [6]. In controlled studies, the addition of wetting agents decreased WSA values by at least 16% compared to untreated controls, with the most significant effects observed in soils with lower initial organic carbon content.
Microbial Communities: While specific data on this compound effects is limited, adjuvant ingredients can potentially influence soil microbial communities through direct effects on cell membranes or indirect effects on substrate availability.
Mitigation Strategies: The negative impact on soil aggregate stability appears less pronounced in soils with higher organic carbon content [6], suggesting that maintaining or enhancing soil organic matter can help mitigate potential adverse effects.
The effective use of this compound-based adjuvants requires attention to specific formulation parameters and compatibility factors:
Concentration Ranges: Typical use concentrations for ethoxylated isodecyl alcohol range from 0.1% to 0.5% v/v in spray solutions, depending on the specific herbicide formulation and target weed species [3] [4].
Compatibility Testing: Before tank-mixing, conduct jar tests to assess physical compatibility with all spray solution components. Evaluate for formation of precipitates, gelation, oil separation, or other incompatibility indicators.
Water Quality Interactions: Consider water pH, hardness, and turbidity when preparing spray solutions. While this compound-based adjuvants are less pH-dependent than some sulfonylurea herbicides, performance is generally optimized in slightly acidic to neutral conditions (pH 5-7) [3].
Based on research findings, specific recommendations can enhance the performance and reliability of this compound-based adjuvants:
Herbicide Pairings: Ethoxylated isodecyl alcohol has demonstrated particular efficacy with sulfonylurea herbicides (nicosulfuron, rimsulfuron) and synthetic auxins (dicamba) in maize production systems [3] [4].
Application Timing: For post-emergence applications, apply when weeds are at optimal growth stages (typically 2-4 leaf stage for annual grasses, 4-6 leaf stage for broadleaf weeds) and actively growing.
Environmental Optimization: Apply during conditions conducive to plant growth (daytime temperatures 15-25°C, adequate soil moisture, high relative humidity) to maximize adjuvant-enhanced herbicide absorption.
Resistance Management: Incorporate this compound-based adjuvants as part of comprehensive resistance management strategies, particularly for herbicides where enhanced metabolic resistance is a concern, as these adjuvants may inhibit detoxification enzymes [1].
Table 3: Summary of Application Recommendations for this compound-Based Adjuvants
| Application Factor | Recommendation | Rationale | References |
|---|---|---|---|
| Concentration | 0.1-0.5% v/v in spray solution | Balance of efficacy and economics | [3] [4] |
| Spray Volume | 200 L/ha | Optimal coverage without runoff | [3] [4] |
| Water pH | Slightly acidic to neutral (5-7) | Compatibility with pH-sensitive herbicides | [3] |
| Weed Growth Stage | Early active growth (2-6 leaves) | Maximize absorption and translocation | [4] |
| Application Timing | Morning or evening under moderate temperatures | Reduce volatility and droplet evaporation | [4] [5] |
| Tank-Mix Partners | Sulfonylurea herbicides, synthetic auxins | Proven synergistic effects | [3] [4] |
This compound-based adjuvants represent valuable tools for enhancing herbicide performance in agricultural systems. Current research demonstrates their efficacy in improving weed control, particularly when used with sulfonylurea and synthetic auxin herbicides in major crops like maize and potatoes. The branched-chain structure of this compound ethoxylates provides favorable surfactant properties that enhance spray solution properties and foliar penetration.
Future research should address several knowledge gaps, including:
By addressing these research areas and following the protocols outlined in this document, researchers can contribute to the development of more effective and sustainable crop protection strategies utilizing this compound-based adjuvant technologies.
In an ideal scenario, a chromatographic peak should be symmetrical (Gaussian). Peak tailing occurs when the trailing edge of the peak extends significantly, resulting in an asymmetrical shape [1] [2].
This distortion can lead to several adverse outcomes [1] [2]:
Peak tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. Generally, a value between 0.8 and 1.8 is considered acceptable, unless specified otherwise by a specific method [1].
The first step is to identify which peaks are affected, as this points to the most likely cause. The flowchart below outlines a systematic diagnostic approach.
If your diagnosis points to chemical interactions, the following solutions can help minimize secondary retention mechanisms.
| Solution | Detailed Protocol / Application | Key Considerations & Rationale |
|---|---|---|
| Operate at Lower pH [3] [2] | Use a mobile phase with a pH ≤ 3.0. For HPLC, use columns designed for low-pH stability (e.g., Agilent ZORBAX Stable Bond). | Protonates acidic silanol groups on silica surface, reducing ionic interaction with basic analytes. Note: Standard silica columns can dissolve at very low pH. |
| Use a Highly Deactivated Column [3] [1] [2] | Select "end-capped" columns (e.g., Agilent ZORBAX Eclipse Plus) where residual silanols are treated with reagents like TMCS or HMDS. | "End-capping" converts polar silanols into less polar functional groups, blocking analyte interaction. Highly inert phases are recommended for problematic compounds. |
| Add Buffer to Mobile Phase [4] [2] | For LC-MS, use additives like ammonium formate in formic acid. Ensure buffer is in both aqueous and organic mobile phase components during gradient analysis. | Buffer cations compete with basic analytes for interaction with negative silanol sites. This shields the silanols and improves peak shape [4]. |
| Use Competing Additives [5] | Add a small percentage (e.g., 0.1-1%) of a weak organic acid like acetic acid to the mobile phase. | The additive competes with the analyte for high-energy binding sites on the stationary phase (e.g., vicinal silanol pairs), reducing tailing for acidic compounds. |
If your diagnosis suggests physical problems, focus on instrument maintenance and setup using this guide.
| Solution | Detailed Protocol / Application | Key Considerations & Rationale |
|---|---|---|
| Avoid Column Overload [3] [1] [2] | Dilute the sample 10-fold and re-inject. If peak shape improves, reduce the injection volume or sample concentration. | Too much analyte mass saturates the stationary phase, causing nonlinear chromatography and tailing. |
| Rectify Packing Bed Deformation [3] [1] [2] | Check for voids/blockage: Substitute the column. If improved, the original column is faulty. Fix a void: Reverse the column, flush with strong solvent (10+ column volumes). Fix a blocked frit: Use in-line filters (0.5 µm) and guard columns. | Voids or channels cause uneven flow paths. A blocked frit creates backpressure and band broadening. Reversing the column can sometimes restore performance. |
| Minimize Dead Volume [1] | Ensure all tubing connections are tight and use the shortest possible tubing with the smallest internal diameter practicable. | Dead volume (unswept spaces) causes band spreading and remixing of the analyte band after the column, leading to broadening and tailing. |
| Ensure GC System Inertness [6] [7] | Check liner & column cut: Use a deactivated inlet liner. Inspect the column end for a clean, square cut with no debris. Correct positioning: Follow manufacturer specs for column insertion distance into the inlet and detector. | In GC, active sites in the liner or a poorly cut column cause peak tailing for polar compounds. Correct installation prevents turbulent flow and unswept volumes. |
| Perform Regular Maintenance [6] [7] | GC: Regularly trim the inlet end of the column (e.g., 10-20 cm) and replace the inlet liner. HPLC/GC: Use guard columns and in-line filters to protect the analytical column from contaminants. | Contaminants from the sample or system build up over time, creating active sites that cause tailing. Preventive maintenance preserves system performance. |
Here are detailed methodologies for two critical diagnostic and resolution steps.
This test determines if the amount of sample injected is too high for the column's capacity [3] [2].
This test helps confirm a physical issue with the HPLC column itself [3] [8] [2].
A ghost peak (or artifact peak) is an unwanted peak in a chromatogram that does not correspond to any analyte in the injected sample. These peaks are often discovered during blank runs (injections of pure solvent or a "zero-volume" dummy injection) and can interfere with the identification and quantification of actual compounds, especially in trace analysis [1] [2].
In reversed-phase gradient HPLC, the mechanism often involves weakly hydrophobic contaminants in the mobile phase that get "trapped" and concentrated at the head of the column when the mobile phase is weak (high aqueous content). As the gradient progresses and the eluent strength increases, these concentrated contaminants are eluted as focused peaks, much like real analytes [1].
Here is a systematic protocol, based on a published case study, to isolate the source of ghost peaks [3].
Step 1: Flush the LC System
Step 2: Evaluate Mobile Phase Reagents
Step 3: Inspect Vials and Sample Preparation
The table below summarizes other frequent culprits and their solutions [1] [2].
| Source Category | Specific Examples | Preventive Measures & Solutions |
|---|---|---|
| Mobile Phase & Water | Bacterial growth in water reservoirs, low-purity solvents, oxidized additives (e.g., TFA), impurities in buffer salts. | Use high-purity HPLC-grade reagents; maintain water purification systems; add 5-15% organic solvent to aqueous phases to inhibit bacterial growth; filter buffers [1]. |
| System Contamination | Contaminated needle seat, rotor seal, or capillary tubing; carryover from previous samples; eluent filter (sinker) fouling. | Perform regular system cleaning and flushing; replace or clean seals and filters as per the manufacturer's schedule; use needle wash programs [1] [2]. |
| Column | Column bleeding; buildup of contaminants from previous samples. | Use a guard column; clean or replace the column according to the manufacturer's instructions [2]. |
| Laboratory Materials | Plasticizers from tubing, films, or bottles; contaminants from laboratory gloves; leaching from vial septa. | Use glassware where possible; avoid covering eluent bottles with plastic film; select vial septa designed for low leachates [1]. |
Given that this compound is a hydrophobic, long-chain alcohol, it is a potential contaminant that could behave in the manner described above. If your laboratory uses this compound in other processes, consider these specific checks:
In liquid chromatography, the mobile phase is not just a carrier; it actively participates in the separation process. Its composition directly influences analyte retention and selectivity (the ability to distinguish between different compounds) [1].
The core goals of mobile phase optimization are to achieve adequate resolution between peaks within a reasonable analysis time. Resolution is mathematically governed by three factors: efficiency, retention, and selectivity [2]. While efficiency relates to the column and system, retention and selectivity are primarily adjusted through mobile phase composition.
The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Possible Causes | Troubleshooting Solutions |
|---|---|---|
| Long Retention Times | Mobile phase strength too weak [1] [2] | Increase the concentration of the stronger solvent (e.g., organic modifier) in a stepwise manner. |
| Poor Resolution (Peak Overlap) | Insufficient selectivity between analytes [2] | Change the type of organic modifier (e.g., from methanol to acetonitrile) or use a mixture. Adjust pH for ionizable compounds. |
| Irreproducible Retention Times | Improper mobile phase preparation [1] | Always use high-purity solvents and measure volumes accurately. Document preparation procedures precisely. |
| Pressure Fluctuations or Air Bubbles | Dissolved gases in the mobile phase [1] | Degas solvents consistently using Helium sparging or vacuum filtration before use. |
| Noisy Baseline (UV Detection) | UV-absorbing impurities in solvents [1] | Ensure the mobile phase components have a UV cutoff well below your detection wavelength. |
For a novel separation, you can follow this general workflow to optimize your mobile phase. The diagram below outlines the logical process.
Initial Scouting Runs
Systematic Selectivity Optimization
Computer-Assisted Modeling and Optimization
When building your support center, you may want to include these advanced topics:
| Question | Answer & Technical Guidance |
|---|---|
| What is the primary consideration for column selection? | Selectivity (α) has the greatest impact on resolution, more than efficiency or retention [1]. Use the Hydrophobic Subtraction Model (HSM) to understand how column properties (H: hydrophobicity, S*: steric, A/B: H-bond acidity/basicity, C: ion-exchange) affect analyte interaction [2]. |
| How can I improve a poor separation? | Changing the column is the most effective way to alter selectivity [1]. Use orthogonal columns with different bonded phases and underlying silica (e.g., C18, Polar-embedded C18, PFP) to explore selectivity space [2]. |
| My peaks are tailing. What could be the cause? | A tailing peak (asymmetry factor >1) often indicates secondary interactions with the stationary phase [3]. For an alcohol like this compound, consider a C18 column with low silanol activity (low HSM "A" term) to minimize unwanted interactions with surface silanols [2] [4]. |
| This compound lacks a strong chromophore. How can I detect it? | Derivatization is highly effective. Use Phenyl Isocyanate (PIC) to introduce a UV-absorbing moiety [5]. This enhances detectability for UV and improves ionization stability and efficiency in LC-MS/MS [5]. |
| Are there any documented methods for similar compounds? | Yes. A method for Dodecanol and its ethoxylates uses a C18 column with a gradient of ethyl acetate and acetonitrile (with additive) after derivatization with PIC, detecting via LC-MS/MS [5]. This is a strong starting point for method adaptation. |
For a quick reference, this table outlines common problems and their solutions based on chromatographic principles.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| No Retention | Mobile phase too strong, incorrect column chemistry | Use a weaker mobile phase (e.g., higher water content); switch to a more hydrophobic column (high HSM "H" term) [2]. |
| Poor Resolution (Rs) | Low selectivity, low efficiency, low retention | Prioritize changing the column to improve selectivity; if retention is low, adjust mobile phase strength [1]. |
| Peak Tailing | Secondary interactions with stationary phase, column degradation | Use a column with low silanol activity; check column performance with a standard [2] [3]. |
| Low Sensitivity/Detection | Compound lacks chromophore, MS ionization issues | Derivatize the analyte with an agent like phenyl isocyanate (PIC) to introduce a chromophore/improve MS response [5]. |
| Irreproducible Retention Times | Column contamination, mobile phase or temperature fluctuations | Clean or replace the column; ensure mobile phase consistency and use a column thermostat [3]. |
Based on a published method for Dodecanol [5], here is a detailed protocol you can adapt for this compound analysis using LC-MS/MS.
1. Derivatization
2. HPLC Conditions
The following diagram maps out a logical pathway for developing and troubleshooting an HPLC method for this compound.
Pressure spikes are a common HPLC issue often indicating a partial blockage or void in the system. The table below outlines the most frequent causes and immediate actions to take [1] [2].
| Possible Cause | Description | Immediate Action |
|---|---|---|
| Blockage/Clogging [1] [2] | Particulate matter (from sample or mobile phase) clogs inlet frit, guard column, tubing, or even the detector flow cell. | Isolate the column. Check pressure with and without it. Reverse-flush column if permitted [2]. |
| Air Bubbles [1] | Air trapped in the pump or tubing causes erratic pressure and baseline noise. | Purge the pump thoroughly. Ensure mobile phases are degassed [1]. |
| Mobile Phase Issues [1] [3] | High viscosity solvents or solvent incompatibility can cause pressure fluctuations. | Verify solvent compatibility and viscosity. Use high-quality, filtered solvents [1]. |
| Worn Pump Seals [1] | Old or worn pump seals can cause leaks and an inability to maintain stable pressure. | Inspect and replace pump seals if necessary as part of regular maintenance [1]. |
| Detector Flow Cell [4] | A specific issue with certain Agilent DADs (Max-Light cartridge) known for clogging from buffer crystals or debris. | Bypass the detector to check if pressure stabilizes. The flow cell may need cleaning or replacement [4]. |
For a systematic diagnosis, follow the logical workflow below to pinpoint the issue efficiently.
Q1: My pressure is unstable and I see spikes on my baseline. What could this be? This combination often points to air bubbles in the system or a partially clogged detector flow cell [4]. Air bubbles can cause small, rapid pressure drops and baseline fluctuations. A particle moving within a flow cell can cause sudden pressure jumps and corresponding spikes in the UV baseline. Start by thoroughly purging your pump with a high flow rate of degassed solvent. If the problem persists, try bypassing the detector to see if the pressure stabilizes.
Q2: I've isolated the problem to my column. How can I fix a clogged column? First, try reverse-flushing the column with a strong solvent, if the column manufacturer allows it [2]. This can dislodge particulates stuck at the inlet. If the column has developed a void, reversing it can sometimes improve performance, though it may not be a permanent fix. For columns used with Isodecanol, ensure you are using a compatible solvent to dissolve any residual material. If reverse-flushing doesn't work, the column may need to be replaced.
Q3: I use a phosphate buffer in my method. Are there special precautions? Yes. Even low-concentration buffers (e.g., 10 mM) can crystallize and clog the system, especially in the detector flow cell, if not flushed out properly [4]. Always flush your entire system daily with a buffer-free, water-compatible solvent (e.g., water/acetonitrile) to prevent salt crystal formation. This is a critical maintenance step for preventing recurring blockages.
Q4: How can I prevent pressure spikes in the future?
A systematic approach is the fastest way to pinpoint the cause of retention time shifts. The following flowchart outlines a logical diagnostic path.
The table below details specific causes and solutions corresponding to the diagnostic chart.
| Shift Type | Possible Cause | Recommended Solution |
|---|---|---|
| Increasing RT [1] | Mobile phase evaporation (loss of volatile organic solvent or acid like TFA) [2] [3] | Use online mixing or ensure solvent bottles are tightly capped. Avoid vacuum degassing pre-mixed phases [3]. |
| Decreasing column temperature [1] [4] | Use a column thermostat to maintain stable temperature. Verify oven performance. | |
| Decreasing flow rate [1] | Check pump flow rate accuracy and perform a system pressure test to detect small leaks [1] [3]. | |
| Decreasing RT [1] | Increasing column temperature [1] [4] | Use a column thermostat and ensure lab ambient temperature is stable. |
| Increasing flow rate [1] | Check pump flow rate accuracy and for faulty pump components (seals, check valves) [1] [5]. | |
| Column overloading [1] | Reduce sample injection volume or concentration. | |
| Fluctuating RT [1] | Insufficient column equilibration [1] [6] | Increase equilibration time with initial mobile phase. For ion-pairing chromatography, 50+ column volumes may be needed [1]. |
| Insufficient buffer capacity [1] | Use buffer concentrations preferably above 20 mM [1]. | |
| Sample diluent mismatch [5] [3] | Match sample diluent's organic/aqueous ratio and buffer strength to the initial mobile phase as closely as possible [3]. | |
| Contamination buildup [1] | Flush column periodically with a strong solvent appropriate for the column chemistry [1] [5]. |
Here are detailed steps for critical troubleshooting tasks referenced in the table.
Performing a System Pressure Test [1] This test helps identify pump issues and small, non-dripping leaks.
Priming a Column with Concentrated Sample [6] [3] This accelerates equilibration of active sites on a new column or after a method is started, stabilizing retention times for the first few injections.
Matching Sample Diluent to Mobile Phase [3] This prevents peak shape issues and retention time variability caused by the injection solvent.
Q1: What does a 'sawtooth' or serrated baseline pattern typically indicate? This pattern often points to problems with the pump, such as air trapped in the pump head, faulty check valves, or worn-out piston seals [1]. A coarse pressure trace with large oscillations usually accompanies this.
Q2: My baseline is chaotic and erratic with no injection. What should I check first? A chaotic baseline is most frequently caused by system contamination [1]. Your first step should be a comprehensive system flush using high-purity solvents (e.g., flushing for two hours with ultra-pure water, followed by two hours with methanol) to clean the detector flow cell and tubing [1].
Q3: How can I improve the Signal-to-Noise (S/N) ratio for my Isodecanol peak? You can enhance the S/N ratio by either increasing the signal or decreasing the noise [2]. To increase the signal, consider injecting more sample or using a detection wavelength that provides a stronger analyte response. To decrease noise, you can increase the detector's time constant (within limits, as setting it too high can clip peaks) or use higher-purity solvents and reagents [2].
For efficient troubleshooting, use the flowchart below to diagnose the problem logically.
The table below provides a quick reference for the most common issues and their direct solutions.
| Observed Symptom | Most Probable Cause | Immediate Solution |
|---|---|---|
| Regular, sawtooth-shaped baseline [1] | Air in the pump head; faulty check valves [1] | Fully degas and re-prime the pump; ultrasonically clean or replace check valves [1] |
| Pronounced pulsation [1] | Worn piston seals or rods [1] | Clean or replace the piston seals and rods [1] |
| Chaotic baseline (no injection) [1] | Contamination in the system or detector flow cell [1] | Execute a comprehensive system flush; clean the detector flow cell with strong solvents [1] |
| Baseline drift [3] [1] | Mobile phase contamination or degradation; temperature variations [3] [1] | Use fresh, high-purity mobile phase; control column and detector temperature [3] [1] |
| High-frequency noise | Inappropriate data acquisition settings [2] | Increase detector time constant; adjust data bunching rate [2] |
For the common issues identified above, here are the detailed steps to resolve them.
Here is a summary of common problems, their potential causes, and recommended solutions.
| Problem & Phenomenon | Possible Root Cause | Recommended Solution & Preventive Measure |
|---|
| Poor Solubility / Cloudy Mixture Solution appears hazy or separates into phases. | Aqueous Systems: this compound has very low water solubility [1]. | Switch to Organic Solvents: Use compatible organic solvents like other alcohols or hydrocarbons [1]. Use as an Emulsion: Incorporate with surfactants and high-shear mixing for aqueous-based formulations [2]. | | Inefficient Extraction Low recovery rates of target metals (e.g., Actinides). | Incorrect Modifier: Using TBP as a phase modifier can cause acidity reflux, hindering stripping [3]. | Replace Modifier: Use this compound (5% v/v) as the phase modifier in the solvent system instead of TBP to facilitate easier stripping [3]. | | Material Incompatibility Unexpected corrosion, deformation, or failure of seals and containers. | General Plastics/Rubbers: this compound can degrade many common polymers. | Use Compatible Materials: Use equipment and containers made of stainless steel, glass, or PTFE (Teflon) [1]. | | Performance Degradation in Formulations Reduced effectiveness as a surfactant, emollient, or lubricant. | Impurities/Decomposition: Thermal decomposition upon heating releases acrid fumes, degrading product quality [1]. | Control Temperature: Avoid heating above its decomposition point. Use High-Purity Grade: Source high-purity this compound and store it under an inert atmosphere if necessary [2]. |
Q1: What are the key chemical properties of this compound that affect its use as a solvent?
Q2: Which industries commonly use this compound, and in what roles? this compound is versatile and used across several industries [2] [4] [1]:
Q3: What are the primary safety considerations when handling this compound?
This methodology is adapted from its application in nuclear hydrometallurgy for the separation of actinides from high-level waste [3].
1. Objective To prepare a solvent system containing this compound as a phase modifier for the efficient extraction and subsequent stripping of metal ions.
2. Materials
3. Procedure
4. Analysis
The following workflow diagram outlines the key stages of this experimental protocol.
Q: What is column overload and how can I identify it? A: Column overload occurs when the amount of sample injected onto an HPLC column exceeds its capacity, leading to distorted peak shapes and shifting retention times. It's a common issue that can compromise quantitative results [1] [2].
There are two primary types of overload, each with distinct symptoms:
Q: What are the main troubleshooting steps for column overload? A: A systematic approach is required to diagnose and resolve overload.
1. Diagnose the Problem First, compare your chromatographic peaks against the typical symptoms outlined above. Is the peak shape distorted? Has the retention time shifted from a method development or validation run? A side-by-side comparison of a low-load and high-load injection can clearly reveal these effects [2].
2. Apply Corrective Measures Once you suspect overload, you can take several actions:
The following tables provide practical estimates to help you avoid overload conditions.
Table 1: Theoretical Mass Load Estimates for Neutral Compounds [2]
| Column Dimension (length x i.d. mm) | Theoretical Loading Estimate (mg) |
|---|---|
| 150 x 4.6 | 15 |
| 100 x 4.6 | 10 |
| 50 x 4.6 | 5 |
| 100 x 2.1 | 0.2 |
| 50 x 2.1 | 0.1 |
| 30 x 2.1 | 0.06 |
Table 2: Maximum Injection Volume Guidelines [2]
| Sample Solvent Strength | Maximum Injection Volume Guideline |
|---|---|
| 100% Strong Solvent | ≤ 10 µL |
| Stronger than Mobile Phase | ≤ 25 µL |
| Similar to Mobile Phase | ≤ 15% of the peak volume |
| Weaker than Mobile Phase | Can be larger |
To empirically determine the optimal load for your specific method and analyte (such as Isodecanol), follow this protocol:
The diagram below outlines a logical workflow for diagnosing and resolving column overload issues.
Column Overload Troubleshooting Workflow
While the general principles above apply, here are specific points to consider for this compound:
The table below summarizes key identifiers, calculated physical-chemical properties, and findings from a developmental toxicity study in rats [1] [2] [3].
| Property | Isononanol (INA) | Isodecanol (IDA) |
|---|---|---|
| CAS Registry Number | 27458-94-2 [2] | 25339-17-7 [3] |
| Molecular Formula | C₉H₂₀O [2] | C₁₀H₂₂O [3] |
| Molecular Weight | 144.58 g/mol [2] | 158.85 g/mol [3] |
| Calculated Log Kow | 3.22 [2] | 3.71 [3] |
| Calculated Water Solubility | 459.7 mg/L @ 25°C [2] | 151.8 mg/L @ 25°C [3] |
| Developmental Toxicity (Rat) | Maternal & fetal toxicity at 7.5 & 10 mmol/kg/day [1] [2] | Maternal toxicity at 10 mmol/kg/day; low incidence of fetal effects at 10 mmol/kg/day [1] [3] |
| Significant Malformations | Statistically significant increase at 7.5 mmol/kg/day [1] [2] | Low incidence of rare malformations at 10 mmol/kg/day [1] [3] |
The key experimental data comes from a standardized prenatal developmental toxicity study. The methodology is summarized below [1]:
This workflow outlines the key stages of the developmental toxicity study:
While direct experimental "performance" data for drug development is scarce, these chemicals have distinct properties that inform their use:
The available public data provides a strong foundation in toxicology but is limited for direct drug development comparisons. You can deepen your research by:
The search results confirm that isodecanol is used as a reference standard in pharmaceutical development but do not contain the purity specifications or comparative experimental data you require.
Once you have the pharmacopeial data, you can structure your guide to meet your audience's needs. The table below outlines a potential framework.
| Comparison Aspect | Potential Parameters to Include |
|---|---|
| Purity Specifications | Assay value (e.g., Not less than 98.0%), limits for impurities, water content, residue on ignition. |
| Identity Tests | Infrared (IR) spectroscopy, Gas Chromatography retention time. |
| Key Analytical Methods | Gas Chromatography (GC) for assay and organic impurities [6], Karl Fischer titration for water content. |
| Performance vs. Alternatives | Comparison of properties (e.g., solubility, viscosity) with other alcohols like decanol or octanol. |
Below is a generalized experimental workflow for purity validation using Gas Chromatography, which is a standard method for analyzing volatile substances like this compound [6].
While not specific to Isodecanol in the searched literature, the following analytical techniques are standard in the field for quantifying organic compounds and could be adapted for your purpose.
| Technique | Principle | Potential Application to this compound |
|---|---|---|
| Chromatography | Separates mixture components based on partitioning between mobile and stationary phases. | Primary method for separating this compound from complex sample matrices before detection [1]. |
| Mass Spectrometry (MS) | Identifies and quantifies compounds based on mass-to-charge ratio of ions. | Could provide high sensitivity and specificity for this compound detection and quantification [1]. |
| Combined Techniques | Hyphenated techniques like GC-MS or LC-MS combine separation power with sensitive, specific detection. | Likely the most robust approach for accurate quantification in complex mixtures (e.g., biological or environmental samples) [1]. |
The following diagram outlines a general workflow for developing and validating a quantification method, such as one based on LC-MS:
This compound is a versatile chemical compound, a branched-chain fatty alcohol used across various industries. The table below summarizes its core applications and the properties that make it suitable for them [1] [2] [3].
| Application Area | Specific Uses | Key Functional Properties |
|---|---|---|
| Plasticizers | PVC, flexible plastics, cables, synthetic lubricants, oiliness additives | Chemical stability, polymer compatibility, enhances flexibility and durability [1] [3] [4] |
| Surfactants & Emulsifiers | Shampoos, body washes, household cleaners, agricultural surfactants | Amphiphilic nature, reduces surface tension, stabilizes emulsions [1] [2] [3] |
| Personal Care & Cosmetics | Skincare, haircare products, fragrances | Emollient, solvent, mild odor, non-irritating, viscosity regulator [2] [3] [4] |
| Solvents & Coatings | Paints, environmentally friendly coatings, industrial solvents | Low volatility, solvency, stabilizer [1] [2] |
The conventional production of petroleum-based this compound is a well-established process. The diagram below illustrates the standard industrial method, while emerging bio-based pathways are described thereafter.
Standard Production Workflow
Emerging Bio-based Production The search results indicate a clear market trend and research focus on developing bio-based this compound to replace petroleum-based sources [4]. While specific processes for this compound were not detailed, the general approach for similar bio-based chemicals involves:
The following table consolidates the available information and highlights the current data gaps regarding a direct bio-based vs. petroleum-based comparison.
| Comparison Aspect | Petroleum-Based this compound | Bio-Based this compound (Projected) |
|---|---|---|
| Feedstock Source | Petrochemical (nonenes) [3] | Renewable resources (plant oils, biowaste) [5] [4] |
| Production Method | Oxo synthesis (hydroformylation, hydrogenation) [3] | Fermentation and biotechnology [6] [4] |
| Key Market Driver | Performance in various applications [1] [4] | Sustainability and environmental regulations [5] [4] |
| Environmental Impact | Contributes to fossil resource depletion; conventional production has associated emissions [5] | Potentially lower carbon footprint; promotes circular economy [5] [4] |
| Price & Production Cost | Subject to volatility of crude oil prices [7] [4] | Currently higher production costs; a key challenge for market adoption [6] [4] |
| Performance/Quality Data | Well-documented properties (solvency, stability, etc.) [1] [2] [3] | Information Gap: Specific experimental data on purity, isomer distribution, and direct performance comparison is not publicly available. |
| Experimental Protocols | Standard industrial chemical synthesis [3] | Information Gap: Detailed methodologies for bio-production and testing are not found in public domain reports. |
The table below summarizes the key players and dynamics shaping the global this compound market.
| Aspect | Analysis & Key Players |
|---|---|
| Leading Companies | BASF, Sasol Limited, RAG-Stiftung, Jarchem Industries Inc., New Japan Chemical, Kokyu Alcohol Kogyo, Kisco [1] [2]. |
| Competitive Strategies | Focus on strategic partnerships, production capacity expansions, and geographical diversification [1]. Companies are also investing in R&D to develop sustainable and high-purity grades [1] [3]. |
| Level of M&A Activity | Moderate, aimed at consolidating production capacity and expanding market reach. The total value of M&A deals in the past five years is estimated at around $500 million [1]. |
| Key Differentiators | Product quality & purity, supply chain reliability, investment in innovation & sustainable production, and regulatory compliance (e.g., REACH, ISO) [4]. |
The following table compares this compound with other commonly used alcohols across key performance and application parameters.
| Product Name | Key Characteristics | Primary Applications | Performance & Market Notes |
|---|---|---|---|
| This compound | Branched-chain fatty alcohol; low viscosity, high solvency [1]. | Plasticizers, lubricants, surfactants, coatings, personal care products [5] [1]. | Preferred for specific properties in certain applications; faces competition but often irreplaceable [1]. |
| 2-Ethylhexanol (2-EH) | Important plasticizer alcohol [6]. | Production of dioctyl phthalate and other plasticizers for PVC [6]. | The most widely used plasticizer alcohol; demand driven by construction and automotive sectors [6]. |
| Isononyl Alcohol | Important plasticizer alcohol [6]. | Production of plasticizers like DINP [6]. | Used in high-performance applications; part of the shift towards non-phthalate plasticizers [6]. |
| Octyl Decyl Alcohol (ODA) | Emolliency, solubility, and stability [4]. | Cosmetics, personal care, and industrial applications [4]. | Valued in formulations for personal care; vendors compete on quality, purity, and eco-friendly processes [4]. |
Market dynamics and growth potential vary significantly across different regions, influenced by local industry and regulations.
| Region | Market Characteristics & Growth Catalysts |
|---|---|
| Asia-Pacific | Fastest-growing region, driven by rapid industrialization in China, India, and Southeast Asia. Strong demand from construction, automotive, and consumer goods sectors [1] [6] [3]. |
| Europe | Mature market with a strong focus on sustainability. Growth is driven by innovation in bio-based and non-phthalate alternatives, shaped by stringent EU regulations (e.g., REACH) [1] [6] [3]. |
| North America | Mature market with a robust chemical manufacturing base. Demand is stable, driven by construction and automotive industries, with a shift towards bio-based and phthalate-free plasticizers [1] [6] [3]. |
While detailed experimental protocols for product comparison were not available, the core production process of this compound, which involves several key stages, is well-documented. The following diagram illustrates this general workflow:
Process Overview: The primary production method for this compound is catalytic hydrogenation, where raw materials like fatty acids or fatty acid methyl esters are converted into alcohols [5]. This process relies on specialized hardware including reactors, distillation columns, and purification units [5]. Modern production facilities heavily utilize automation and real-time monitoring with sensors and software to control temperature, pressure, and reaction times to maximize yield and purity [5]. Compliance with safety and environmental standards like REACH is critical throughout the process [5].
This analysis outlines the competitive and technical landscape of this compound:
However, a key limitation is the lack of publicly available, head-to-head experimental data (e.g., side-by-side performance tests in specific formulations) that would be needed for the detailed comparison guides you are creating. The information available is largely from market reports that discuss applications and trends at a commercial level.
To acquire the experimental data, you may need to:
Isodecanol's versatility is reflected in its wide range of applications across several industries. The demand is segmented across various key sectors, with personal care and industrial applications being the most prominent.
| Application | Key Uses | Market Influence & Characteristics |
|---|---|---|
| Surfactants & Detergents | Key ingredient in non-ionic surfactants for household and industrial cleaners [1]. | Driven by demand for cleaning products; also used as antimicrobial treatment in agriculture [2] [1]. |
| Personal Care & Cosmetics | Used as an emollient, solvent, and fragrance ingredient in skincare, haircare, and perfumes [3] [4] [5]. | A major growth driver, fueled by consumer demand for high-quality, eco-friendly products [3] [4]. |
| Lubricants | Serves as a base for high-performance lubricant esters and oiliness additives [2] [1]. | Valued for low viscosity and high lubricity in industrial and automotive sectors [2]. |
| Plasticizers | Used to increase flexibility and durability of plastics like PVC [5]. | Demand linked to construction, automotive, and packaging industries [5]. |
| Pharmaceuticals | Used in topical formulations as a solvent and penetration enhancer (Pharmaceutical Grade) [5]. | Requires high-purity grades; demand supported by stringent safety standards and R&D [5]. |
| Other Industrial Uses | Acts as an antifoaming agent in textiles and a solvent in uranium refining and other chemical processes [1]. | Supports various niche industrial sectors. |
The data in this guide comes from comprehensive market research conducted by specialized firms. Understanding their methodologies can help you assess the data's reliability. The process generally involves a mix of primary and secondary research, as illustrated below.
Figure: Market research for chemicals like this compound typically involves a combination of primary and secondary research methods to collect data, which is then analyzed and validated to produce a final market report and forecast.
Understanding the forces shaping the this compound market can provide valuable context beyond raw numbers.